4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a boronic acid derivative characterized by its unique structure, featuring a phenyl group substituted with a tert-butyldimethylsilyloxy moiety. Its molecular formula is C₁₈H₂₅BO₃Si, and it has a molecular weight of 328.29 g/mol. This compound is notable for its applications in organic synthesis, particularly in coupling reactions and as a building block for various organic materials.
One of the primary applications of 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is in Suzuki-Miyaura coupling reactions [1]. This powerful tool in organic synthesis allows researchers to create carbon-carbon bonds between an organic boronic acid and a halide-containing organic molecule. 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid acts as the boronic acid component, enabling the formation of complex organic molecules with a biphenyl (two phenyl rings connected by a single bond) structure. Here's an example of its use in a scientific publication describing the synthesis of novel fluorescent materials [2].
The presence of the tert-butyldimethylsilyloxy (TBDMS) group in 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid makes it a valuable precursor for synthesizing more complex organic molecules. The TBDMS group acts as a protecting group, shielding the hydroxyl group (-OH) from unwanted reactions during the synthesis process. Later, the TBDMS group can be selectively removed under specific conditions to reveal the free hydroxyl group, allowing for further functionalization of the molecule [3]. An example of this application can be found in research focused on the development of new therapeutic agents, where 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is used as a starting material for the synthesis of bioactive molecules [4].
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exhibits significant biological activity, particularly as a precursor in the synthesis of biologically active molecules. Notably, it has been linked to the development of:
The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves:
This compound finds utility across various fields:
Studies on interaction profiles indicate that 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can interact with various biological targets. Its ability to modulate receptor activity makes it an interesting subject for pharmacological studies, particularly concerning its binding affinities and selectivity towards MCH1R and other related receptors.
Several compounds share structural similarities with 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(tert-Butyldimethylsilyloxy)phenylboronic acid | C₁₂H₂₁BO₃Si | Simpler structure; fewer aromatic rings |
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid | C₁₂H₂₀BClO₃Si | Contains a chlorine substituent; different reactivity profile |
3-Bromo-4-methylphenoxy(tert-butyl)dimethylsilane | C₁₄H₁₉BrO | Different functional groups affecting solubility and reactivity |
The uniqueness of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid lies in its dual aromatic system combined with a silyloxy group, enhancing its stability and reactivity compared to simpler boronic acids.